molecular formula C26H28N6O2 B5523485 N'~1~,N'~4~-bis[4-(dimethylamino)benzylidene]terephthalohydrazide

N'~1~,N'~4~-bis[4-(dimethylamino)benzylidene]terephthalohydrazide

Cat. No. B5523485
M. Wt: 456.5 g/mol
InChI Key: YYJSQKKXYRJBEU-XUIWWLCJSA-N
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Description

The interest in bis-terephthalohydrazide derivatives stems from their potential applications in materials science, medicinal chemistry, and as intermediates in organic synthesis. These compounds are often synthesized from terephthalic dihydrazide, which itself can be obtained from poly(ethylene terephthalate) waste, demonstrating an approach to recycle and repurpose plastic waste into valuable chemicals (Palekar, Damle, & Shukla, 2009).

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reaction sequences starting from terephthalic dihydrazide. This precursor is reacted with various aromatic acids and aldehydes to yield a series of derivatives, including bis-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and bis-4-thiazolidinone derivatives, demonstrating the versatility of terephthalic dihydrazide as a starting material for synthesizing complex organic molecules (Palekar et al., 2009).

Molecular Structure Analysis

Molecular structure analyses of such compounds often involve X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule and their spatial relationships. For instance, compounds derived from similar synthesis pathways have been analyzed, revealing specific bond lengths, angles, and dihedral angles that contribute to the understanding of their structural properties (Wang & Sun, 2010).

Chemical Reactions and Properties

The chemical reactivity of bis-terephthalohydrazide derivatives includes the formation of complexes with metals, which can significantly alter their chemical and physical properties. Studies have shown that these compounds can react with various metal ions, leading to the formation of complexes with potential applications in catalysis, material science, and as pharmacologically active compounds (Varela, Gutiérrez Gómez, & Valencia, 2016).

Physical Properties Analysis

The physical properties of bis-terephthalohydrazide derivatives, such as solubility, melting points, and thermal stability, are influenced by their molecular structure and the presence of functional groups. These properties are crucial for their application in materials science, where thermal stability and solubility in various solvents determine their usability in polymer synthesis and other applications (Kuang et al., 2020).

Scientific Research Applications

Synthesis and Antibacterial Activity

A novel series of compounds have been synthesized from terephthalic dihydrazide, showing potential antibacterial activity against various bacteria and fungi strains. This research highlights the synthesis process and the antibacterial properties of the compounds, including bis-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and bis-4-thiazolidinone derivatives, which are derived from terephthalic dihydrazide through a multistep reaction sequence (Palekar, Damle, & Shukla, 2009).

Molecular Structure Investigation

Research on the molecular structure of 1,4-bis(substituted-carbonyl)benzene derivatives, synthesized from terephthaloyl dichloride and pyrazole derivatives, provides insights into their geometric and electronic properties. This study, through experimental and theoretical approaches, explores the structural, electronic, and optical properties of these compounds, enhancing our understanding of their potential applications (Khan et al., 2020).

Catalytic and DNA Binding Activities

A new Schiff base and its metal complexes have been characterized for catalytic, DNA binding, and antibacterial activities. This research underscores the versatility of such compounds in biological and chemical applications, including their potential as anticancer agents and in catalysis (El‐Gammal et al., 2021).

Bis(dimethylamino)porphyrazines: Synthetic and Spectroscopic Investigations

The study on bis(dimethylamino)porphyrazines reveals their synthetic pathways, structural configurations, and spectroscopic properties. These compounds, known for their extended pi-conjugation and red-shifted Q-band in the electronic absorption spectrum, exhibit potential for applications in materials science, particularly in optical and electronic devices (Montalban et al., 2000).

Reactivity with Organic Semiconductor Molecules

The reactivity of an air-stable n-dopant, widely used in organic semiconductors, has been investigated. This study provides valuable insights into the selection and application of dopants in the development of organic electronic materials (Jhulki et al., 2021).

properties

IUPAC Name

1-N,4-N-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O2/c1-31(2)23-13-5-19(6-14-23)17-27-29-25(33)21-9-11-22(12-10-21)26(34)30-28-18-20-7-15-24(16-8-20)32(3)4/h5-18H,1-4H3,(H,29,33)(H,30,34)/b27-17+,28-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJSQKKXYRJBEU-XUIWWLCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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